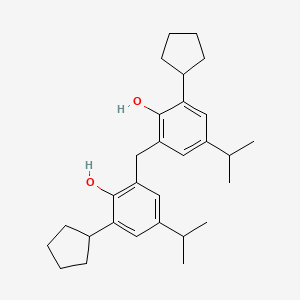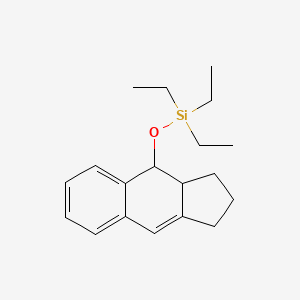
Silane, triethyl((2,3,3a,4-tetrahydro-1H-benz(f)inden-4-yl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, triethyl((2,3,3a,4-tetrahydro-1H-benz(f)inden-4-yl)oxy)-: is a chemical compound with the molecular formula C19H28OSi and a molecular weight of 300.516 g/mol . This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl((2,3,3a,4-tetrahydro-1H-benz(f)inden-4-yl)oxy)- typically involves the reaction of triethylsilane with a suitable precursor under controlled conditions. One common method involves the use of a catalyst such as boron trifluoride etherate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process typically includes steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, triethyl((2,3,3a,4-tetrahydro-1H-benz(f)inden-4-yl)oxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common reagents include and .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide , while reduction may yield silicon hydrides .
Wissenschaftliche Forschungsanwendungen
Silane, triethyl((2,3,3a,4-tetrahydro-1H-benz(f)inden-4-yl)oxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-based compounds.
Biology: Used in the modification of biological molecules for various applications, including drug delivery and imaging.
Medicine: Investigated for its potential use in the development of new pharmaceuticals and medical devices.
Industry: Used in the production of advanced materials, including coatings, adhesives, and sealants
Wirkmechanismus
The mechanism by which Silane, triethyl((2,3,3a,4-tetrahydro-1H-benz(f)inden-4-yl)oxy)- exerts its effects involves the interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: A simpler silane compound used in similar applications.
Trimethylsilane: Another silane compound with different reactivity and properties.
Phenylsilane: A silane compound with a phenyl group, used in different types of reactions.
Uniqueness
Silane, triethyl((2,3,3a,4-tetrahydro-1H-benz(f)inden-4-yl)oxy)- is unique due to its specific structure, which imparts distinct reactivity and properties compared to other silane compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
129156-30-5 |
|---|---|
Molekularformel |
C19H28OSi |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
2,3,3a,4-tetrahydro-1H-cyclopenta[b]naphthalen-4-yloxy(triethyl)silane |
InChI |
InChI=1S/C19H28OSi/c1-4-21(5-2,6-3)20-19-17-12-8-7-10-15(17)14-16-11-9-13-18(16)19/h7-8,10,12,14,18-19H,4-6,9,11,13H2,1-3H3 |
InChI-Schlüssel |
MMXMTFLVUFWDDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC1C2CCCC2=CC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


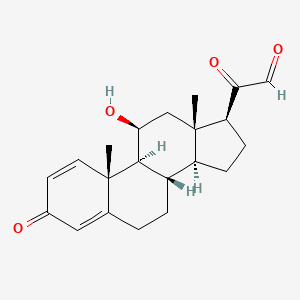

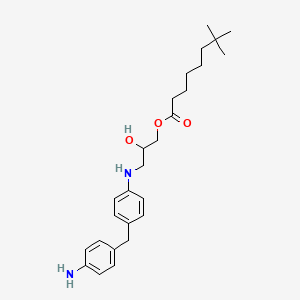
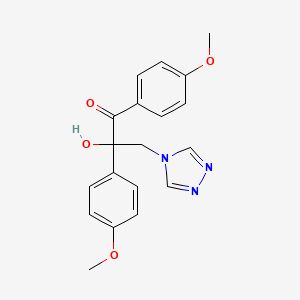

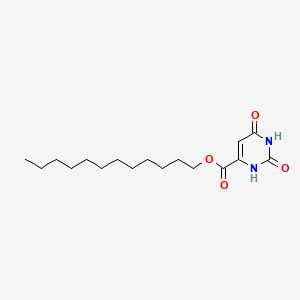
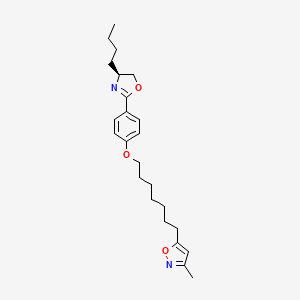
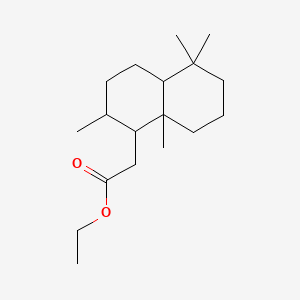
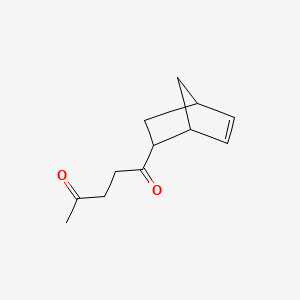

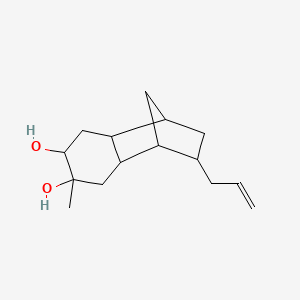

![N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide](/img/structure/B12682283.png)
